5-Undecanone

Overview

Description

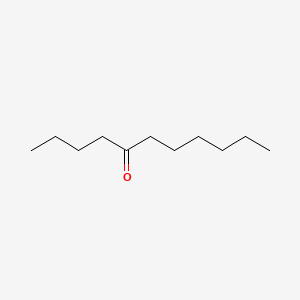

5-Undecanone, also known as undecan-5-one or butyl hexyl ketone, is an organic compound with the molecular formula C11H22O . It has an average mass of 170.292 Da and a monoisotopic mass of 170.167068 Da .

Synthesis Analysis

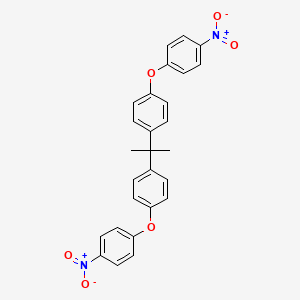

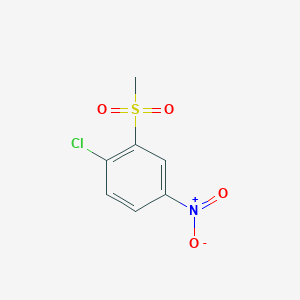

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride . Another method involves the Friedel-Crafts acylation of anisole with tert-butyl undecanoate .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo keto-enol tautomerization, a process where a carbonyl group is bonded to two carbon atoms .Physical and Chemical Properties Analysis

This compound has a melting point of 1-2 ºC, a boiling point of 103-106 ºC at 12 mmHg, and a density of 0.830 g/mL . Its refractive index is 1.4280 .Scientific Research Applications

Insect Pest Management

Research has demonstrated the efficacy of 5-Undecanone (2-Undecanone) in insect pest management. In one study, 2-Undecanone was found in the glandular trichomes of wild tomato, Lycopersicon hirsutum f. glabratum, and it affected the larvae and pupae of Heliothis zea and Manduca sexta. The compound increased larval mortality and caused pupal deformity and mortality, suggesting its potential in pest control (Farrar & Kennedy, 1987). Another study noted the repellent properties of 2-Undecanone against ticks, further demonstrating its utility in managing arthropod pests (Kimps et al., 2011).

Air Pollution-Induced Inflammation Mitigation

This compound has been studied for its potential to mitigate inflammation caused by air pollution. In a study, 2-Undecanone showed protective effects against fine particle-induced kidney inflammation and heart inflammation in mice. It achieved this by modulating the NF-κB and Nrf2/HO‐1 pathways, indicating its potential therapeutic applications in conditions exacerbated by air pollution (Wu et al., 2021), (Jiao et al., 2022).

Potential in Treating Asthma

This compound may have potential in treating asthma. It was found to alleviate asthma symptoms by reducing inflammatory cell infiltration, goblet cell hyperplasia, and airway smooth muscle thickness in a study involving mice. These effects were attributed to the inhibition of the NF-κB pathway (Song et al., 2022).

Release and Delivery Improvements

Research has explored improving the delivery of this compound for its applications. One study focused on its release characteristics from crystalline inclusion compounds, aiming to enhance its use as an insect repellent. This research indicated that such delivery improvements could lead to more effective and long-term pest control solutions (Whang & Tonelli, 2008).

Chemical Synthesis and Catalysis

This compound has applications in chemical synthesis and catalysis. For example, it has been prepared via gas-solid catalysis using acetic acid and capric acid, highlighting its relevance in industrial chemical processes (Kui, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 5-undecanone is a key component in many biological processes .

Mode of Action

It’s believed to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it has been found to be a part of the fatty acid biosynthetic cycle . .

Result of Action

Biochemical Analysis

Biochemical Properties

It has been shown that 5-Undecanone can be produced by introducing chain-length specific acyl-ACP thioesterases, blocking the β-oxidation cycle at an advantageous reaction, and introducing active β-ketoacyl-CoA thioesterases .

Cellular Effects

It has been suggested that it may have anti-inflammatory effects .

Molecular Mechanism

It has been suggested that it may act through multiple signaling pathways .

Metabolic Pathways

This compound is involved in the β-oxidation metabolic pathway

Properties

IUPAC Name |

undecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNKWXPAWNIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186744 | |

| Record name | Undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33083-83-9 | |

| Record name | 5-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33083-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033083839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HA3U4E7AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

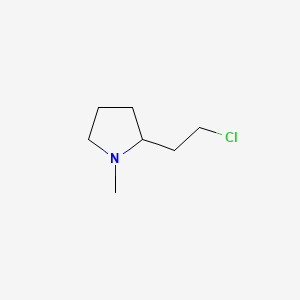

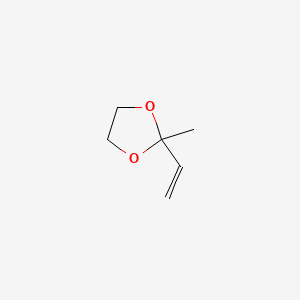

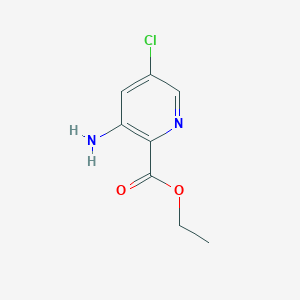

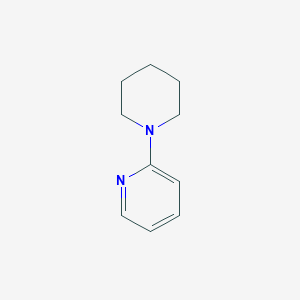

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

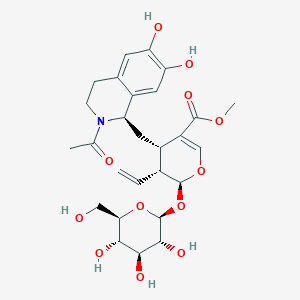

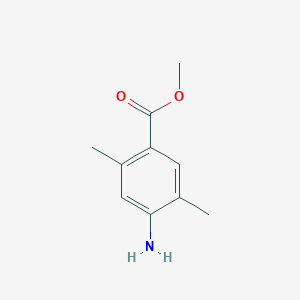

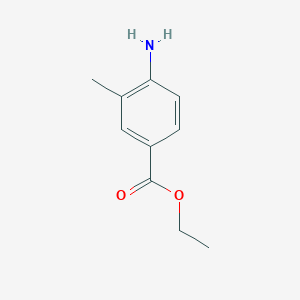

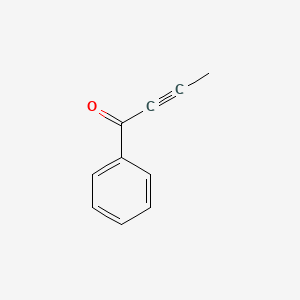

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.